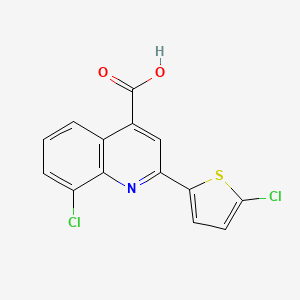
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid” is a heterocyclic compound . It has a molecular formula of C14H7Cl2NO2S and a molecular weight of 324.18 .
Synthesis Analysis
Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused with a pyridine moiety, characteristic of quinolines . It also contains two chlorine atoms and a thiophene ring .Chemical Reactions Analysis
The synthesis of quinoline derivatives often involves complex chemical reactions . For example, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.18 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature.Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinoxaline derivatives, including 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, are synthesized by condensing ortho-diamines with 1,2-diketones, producing a range of compounds with significant therapeutic importance. These compounds exhibit diverse biological activities, including antitumoral properties, and have been explored for their potential as catalysts' ligands in chemical syntheses. The broad spectrum of biological activities associated with quinoxaline derivatives highlights their importance in pharmaceutical research and development (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives, including 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, have been recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their utility in protecting metals from corrosion. This feature is particularly relevant in industrial applications where corrosion resistance is critical, underscoring the importance of quinoline derivatives in materials science (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, related to the chemical class of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, are being explored for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems to create novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The pursuit of quinazoline and pyrimidine fragments in the development of optoelectronic materials reflects the ongoing interest in utilizing heterocyclic compounds for technological advancements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-7-8(14(18)19)6-10(17-13(7)9)11-4-5-12(16)20-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUXZMSPIJFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)


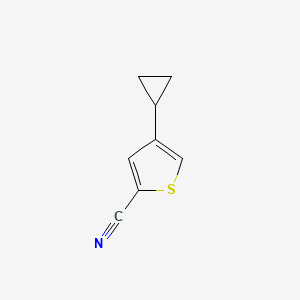
![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)
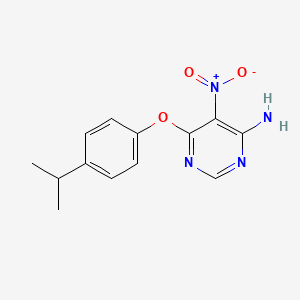

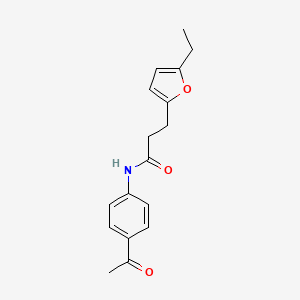
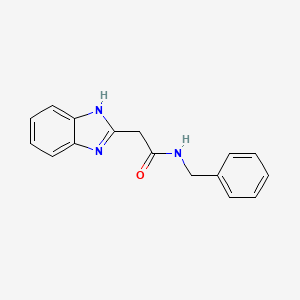
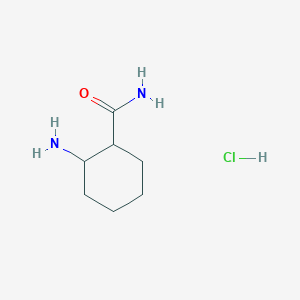
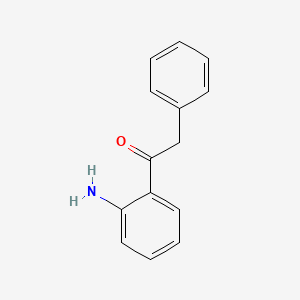
![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2538377.png)
![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)
![N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2538383.png)